4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
Preparation Methods
The synthesis of 4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 4-hydroxybenzaldehyde with 4-chloro-1-phthalazinylhydrazine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the hydrazone derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has explored its use as a potential therapeutic agent for diseases such as leishmaniasis.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, in the context of its antileishmanial activity, the compound induces oxidative stress in the parasite, leading to its death . The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can be compared with other similar compounds such as:
4-Hydroxybenzaldehyde: A precursor in the synthesis of the hydrazone derivative, known for its use in organic synthesis and as a flavoring agent.
4-Chloro-1-phthalazinylhydrazine: Another precursor, used in the synthesis of various hydrazone derivatives.
Other substituted benzaldehydes: Compounds like 4-ethoxybenzaldehyde and 4-methoxybenzaldehyde, which have similar structures but different substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C15H11ClN4O |
---|---|
Molecular Weight |
298.73 g/mol |
IUPAC Name |
4-[(E)-[(4-chlorophthalazin-1-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C15H11ClN4O/c16-14-12-3-1-2-4-13(12)15(20-18-14)19-17-9-10-5-7-11(21)8-6-10/h1-9,21H,(H,19,20)/b17-9+ |
InChI Key |
UFLQZCGOWNCFRZ-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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